molecular formula C16H16BrN5 B12268551 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline

Cat. No.: B12268551
M. Wt: 358.24 g/mol
InChI Key: PMCDZAYKIYERPH-UHFFFAOYSA-N
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Description

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline is a complex heterocyclic compound that incorporates a pyrazole ring, an azetidine ring, and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the azetidine ring, and the quinoxaline moiety, followed by their subsequent coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Mechanism of Action

The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Shares the pyrazole ring but lacks the azetidine and quinoxaline moieties.

    3-Methylquinoxaline: Contains the quinoxaline moiety but lacks the pyrazole and azetidine rings.

Uniqueness

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline is unique due to its combination of three distinct heterocyclic rings, which may impart specific biological activities and chemical reactivity not observed in simpler analogs.

Properties

Molecular Formula

C16H16BrN5

Molecular Weight

358.24 g/mol

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methylquinoxaline

InChI

InChI=1S/C16H16BrN5/c1-11-16(20-15-5-3-2-4-14(15)19-11)21-7-12(8-21)9-22-10-13(17)6-18-22/h2-6,10,12H,7-9H2,1H3

InChI Key

PMCDZAYKIYERPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CC(C3)CN4C=C(C=N4)Br

Origin of Product

United States

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